3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid
Description
Properties
Molecular Formula |
C10H17NO4S |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]thietane-3-carboxylic acid |
InChI |
InChI=1S/C10H17NO4S/c1-9(2,3)15-8(14)11(4)10(7(12)13)5-16-6-10/h5-6H2,1-4H3,(H,12,13) |
InChI Key |
FOUHFZCYFJYNCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CSC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of thietane-3-carboxylic acid with tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature and monitored by techniques such as NMR and HPLC.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the Boc group, yielding the free amine.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used to remove the Boc group.
Substitution: Nucleophiles such as amines or alcohols can react with the Boc-protected amine under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free amine.
Substitution: Substituted thietane derivatives.
Scientific Research Applications
3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid involves the interaction of the Boc-protected amine with various molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then interact with biological targets or participate in further chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The following table compares key parameters of 3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid with analogous compounds:
Key Observations:
- The benzoic acid derivative’s aromatic ring confers rigidity and planar geometry, contrasting with the non-aromatic thietane and pyrrole analogs .
- Thermal Stability : The hydroxybenzoic acid derivative exhibits a high melting point (150–151°C), likely due to hydrogen bonding and crystallinity, whereas thietane/pyrrole analogs may have lower thermal stability due to reduced intermolecular interactions .
Research Findings and Trends
- Thietane vs. Oxetane : Sulfur’s polarizability in thietanes may improve membrane permeability compared to oxetanes, though oxidative instability could limit in vivo applications .
- Pyrrole vs. Thietane : Pyrroles offer aromaticity for π-stacking interactions, whereas thietanes provide sp³ hybridization for stereochemical diversity .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for introducing the tert-butoxycarbonyl (Boc) group onto the methylamino-thietane scaffold, and how do reaction conditions influence yield?
- Methodological Answer : The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or NaHCO₃) under anhydrous conditions. For sterically hindered amines like methylamino-thietane, optimizing the solvent (e.g., THF or DCM) and temperature (0–25°C) is critical to prevent side reactions. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) ensures removal of unreacted reagents. Yield improvements (70–85%) are achieved by monitoring reaction progress via TLC or HPLC .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish between the Boc-protected and deprotected forms of this compound?
- Methodological Answer :
- ¹H NMR : The Boc group exhibits a singlet at ~1.4 ppm for the tert-butyl protons. Deprotection (e.g., with TFA) eliminates this signal and reveals the NH resonance at 5–8 ppm.
- ¹³C NMR : The carbonyl carbon of the Boc group appears at ~155 ppm; its absence post-deprotection confirms cleavage.
- IR : A strong C=O stretch at ~1680–1720 cm⁻¹ (Boc) diminishes after acidic treatment.
- MS : ESI-MS in positive mode shows [M+H]⁺ peaks at m/z 273 (Boc-protected) and m/z 173 (deprotected). Validate with high-resolution mass spectrometry (HRMS) .
Q. What stability challenges arise during storage of Boc-protected thietane derivatives, and how can they be mitigated?
- Methodological Answer : The Boc group is hydrolytically sensitive. Store the compound under inert gas (N₂/Ar) at –20°C in anhydrous DCM or THF. Avoid prolonged exposure to moisture or basic conditions, which accelerate decomposition. Monitor purity via HPLC every 3–6 months; repurify using recrystallization (e.g., ethyl acetate/hexane) if degradation exceeds 5% .
Advanced Research Questions
Q. How does the thietane ring’s strain influence the compound’s reactivity in nucleophilic substitutions or ring-opening reactions?
- Methodological Answer : The thietane’s ring strain (∼25 kcal/mol) enhances susceptibility to nucleophilic attack at the sulfur atom. For example, in basic conditions, ring-opening via SN2 mechanisms forms thiolate intermediates. Computational studies (DFT) can model transition states to predict regioselectivity. Experimental validation: React with NaOMe in MeOH and monitor via ¹H NMR for disulfide byproducts or thiolate formation .
Q. What strategies resolve contradictions in reported Boc-deprotection conditions (e.g., TFA vs. HCl/dioxane) for this compound?
- Methodological Answer : Conflicting deprotection data often arise from solvent polarity and steric effects. Systematic screening is recommended:
- TFA/DCM (1:4 v/v) : Rapid cleavage (10–30 min) but may degrade acid-sensitive groups.
- HCl/dioxane (4M) : Slower (2–4 hr) but milder for preserving carboxylic acid functionality.
Quantify residual Boc via LC-MS and compare kinetics. For acid-sensitive derivatives, use scavengers (e.g., triisopropylsilane) to minimize side reactions .
Q. How can this compound serve as a building block for conformationally constrained peptidomimetics or enzyme inhibitors?
- Methodological Answer : The thietane’s rigid structure mimics peptide β-turns. Couple the carboxylic acid to resin-bound peptides using HBTU/DIPEA in DMF. For kinase inhibitors, introduce substituents at the 3-position via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, K₂CO₃). Assess bioactivity via SPR binding assays or enzymatic inhibition studies (IC₅₀ determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
